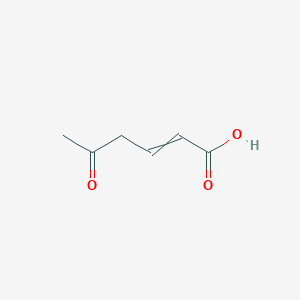
Epiprogoitrin potassium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Epiprogoitrin potassium salt, also known as (S)-2-Hydroxy 3-butenylglucosinolate potassium salt, is a glucosinolate compound. It is a naturally occurring substance found in certain plants, particularly in the Brassicaceae family. This compound is of interest due to its potential biological activities and its role in plant defense mechanisms .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of epiprogoitrin potassium salt typically involves the extraction from plant sources, followed by purification processes. The compound can be isolated from plants like watercress (Nasturtium officinale) using solvent extraction methods. The extracted material is then subjected to chromatographic techniques to purify the compound .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from plant materials. The process includes harvesting the plant, drying, and grinding it into a fine powder. The powder is then subjected to solvent extraction, followed by purification using techniques such as high-performance liquid chromatography (HPLC) to obtain the pure compound .
Análisis De Reacciones Químicas
Types of Reactions
Epiprogoitrin potassium salt undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce its aglycone form, epiprogoitrin.
Oxidation: It can undergo oxidation reactions to form different oxidized products.
Substitution: The glucosinolate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or enzymatic conditions are commonly used for hydrolysis.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed
Hydrolysis: Produces epiprogoitrin.
Oxidation: Forms various oxidized derivatives.
Substitution: Results in substituted glucosinolate derivatives.
Aplicaciones Científicas De Investigación
Epiprogoitrin potassium salt has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of glucosinolates in plant extracts.
Biology: Studied for its role in plant defense mechanisms and its potential effects on herbivores.
Medicine: Investigated for its potential health benefits, including anti-cancer properties.
Industry: Used in the development of natural pesticides and as a bioactive compound in functional foods
Mecanismo De Acción
Epiprogoitrin potassium salt exerts its effects through various molecular targets and pathways:
Plant Defense: Acts as a deterrent to herbivores by releasing toxic compounds upon hydrolysis.
Health Benefits: The hydrolyzed products, such as isothiocyanates, have been shown to have anti-cancer properties by inducing apoptosis and inhibiting cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
Progoitrin: Another glucosinolate with similar structure and properties.
Sinigrin: A glucosinolate found in plants like mustard and horseradish.
Glucoraphanin: Found in broccoli and known for its health benefits.
Uniqueness
Epiprogoitrin potassium salt is unique due to its specific structure and the particular plants it is derived from. Its distinct biological activities and potential health benefits make it a compound of significant interest in various fields of research .
Propiedades
IUPAC Name |
potassium;[[3-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpent-4-enylidene]amino] sulfate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO10S2.K/c1-2-5(14)3-7(12-22-24(18,19)20)23-11-10(17)9(16)8(15)6(4-13)21-11;/h2,5-6,8-11,13-17H,1,3-4H2,(H,18,19,20);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAYXFCKWHSTEIK-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(CC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O)O.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC(CC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O)O.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18KNO10S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3,7-dihydroxy-4,4,13,14-tetramethyl-17-[6-methyl-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-4-en-2-yl]-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-9-carbaldehyde](/img/structure/B12438500.png)






![2-(Perfluorophenyl)-5a,10b-dihydro-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium tetrafluoroborate](/img/structure/B12438551.png)


